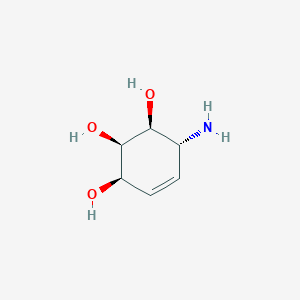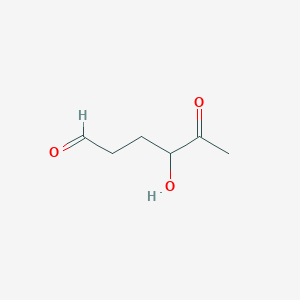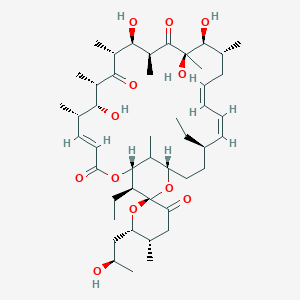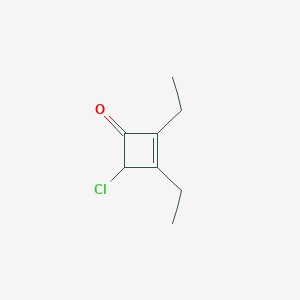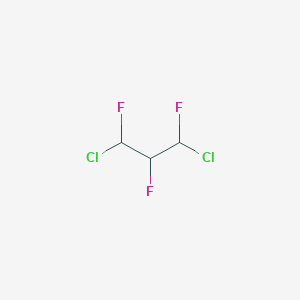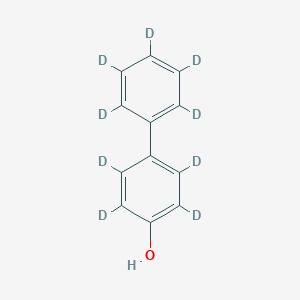
4-Hydroxydiphenyl-D9
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Hydroxydiphenyl-D9, also known as 4-Hydroxybiphenyl-D9, is a deuterated compound with the molecular formula C12HD9O. It is a stable isotopically labeled compound, often used in various scientific research applications due to its unique properties. The compound is characterized by the presence of a hydroxyl group attached to one of the phenyl rings, which significantly influences its chemical behavior and reactivity .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-Hydroxydiphenyl-D9 typically involves the deuteration of 4-hydroxybiphenyl. This process can be achieved through several methods, including catalytic hydrogenation in the presence of deuterium gas or the use of deuterated reagents. The reaction conditions often require a controlled environment to ensure the incorporation of deuterium atoms into the phenyl rings .
Industrial Production Methods: Industrial production of this compound involves large-scale deuteration processes. These methods utilize specialized equipment to handle deuterium gas and ensure the efficient incorporation of deuterium into the compound. The production process is designed to achieve high purity and yield, making the compound suitable for various research applications .
化学反応の分析
Types of Reactions: 4-Hydroxydiphenyl-D9 undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced to form deuterated biphenyl derivatives.
Substitution: The hydroxyl group can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using deuterium gas and a suitable catalyst.
Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Deuterated biphenyl derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
科学的研究の応用
4-Hydroxydiphenyl-D9 has a wide range of applications in scientific research, including:
Chemistry: Used as a tracer in reaction mechanisms and kinetic studies due to its deuterium labeling.
Biology: Employed in metabolic studies to trace the incorporation and transformation of phenolic compounds in biological systems.
Medicine: Investigated for its potential therapeutic applications, including its role in drug metabolism and pharmacokinetics.
Industry: Utilized in the development of deuterated drugs and other specialized chemical products.
作用機序
The mechanism of action of 4-Hydroxydiphenyl-D9 involves its interaction with various molecular targets and pathways. The hydroxyl group allows the compound to participate in hydrogen bonding and other interactions with biological molecules. The deuterium atoms provide stability and resistance to metabolic degradation, making it a valuable tool in pharmacokinetic studies .
類似化合物との比較
4-Hydroxybiphenyl: The non-deuterated analog of 4-Hydroxydiphenyl-D9.
4-Methoxybiphenyl: A similar compound with a methoxy group instead of a hydroxyl group.
4-Aminobiphenyl: A compound with an amino group in place of the hydroxyl group.
Uniqueness: this compound is unique due to its deuterium labeling, which provides enhanced stability and allows for detailed tracing in various scientific studies. This property distinguishes it from its non-deuterated analogs and other similar compounds, making it a valuable tool in research applications .
特性
IUPAC Name |
2,3,5,6-tetradeuterio-4-(2,3,4,5,6-pentadeuteriophenyl)phenol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10O/c13-12-8-6-11(7-9-12)10-4-2-1-3-5-10/h1-9,13H/i1D,2D,3D,4D,5D,6D,7D,8D,9D |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXVFYQXJAXKLAK-LOIXRAQWSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])C2=C(C(=C(C(=C2[2H])[2H])O)[2H])[2H])[2H])[2H] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



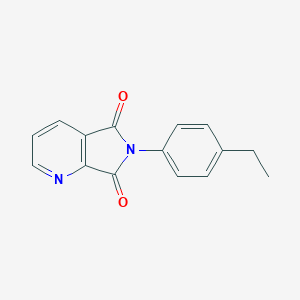
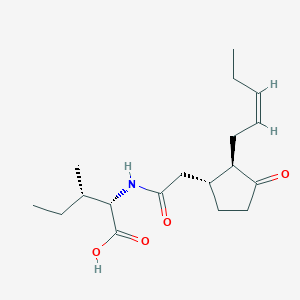
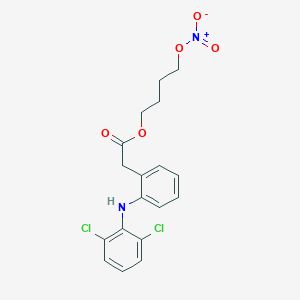
![10,10-Dichloro-1-azatricyclo[6.3.1.04,12]dodeca-4(12),5,7-triene-9,11-dione](/img/structure/B142332.png)
